![molecular formula C9H18O B1259667 Human Menopausal Gonadotrophin CAS No. 61489-71-2](/img/structure/B1259667.png)
Human Menopausal Gonadotrophin
説明
Menotropin is a hormonally active medication used for the treatment of fertility disturbances . It is a mixture of gonadotropins extracted from the urine of postmenopausal women . The urine of postmenopausal women reflects the hypergonadotropic state of menopause, containing high levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .
Synthesis Analysis
Menotropins were introduced into clinical use by Bruno Lunenfeld in 1961 . Earlier menotropin medications contained FSH and LH at a 1:1 ratio, but the recognition that FSH is critical for follicle stimulation led to the development of newer preparations that contain a much higher FSH/LH ratio .Molecular Structure Analysis
Two hMG preparations, Menopur® and Meriofert®, were analyzed . Molecular characterization revealed that Meriofert® has a higher FSH:hCG ratio than Menopur®, which, in turn, displays the presence of LH molecules .Chemical Reactions Analysis
Menotropin binds to the follicle-stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH) . It also binds the LH receptor, thereby stimulating proper hormone release .Physical And Chemical Properties Analysis
Menotropin contains an equivalent amount of 75 IU FSH and 75 IU LH in vivo bioactivity . Highly purified hMG contains more hCG and less LH than does traditional hMG .科学的研究の応用
Human Menopausal Gonadotrophin
Infertility Treatment: Human Menopausal Gonadotrophin (hMG) is commonly used in the treatment of infertility . It consists of highly purified hormones acting on receptors expressed in target gonadal cells .
Ovarian Stimulation: hMG is used very frequently for ovarian stimulation in infertility treatment . Its preparations have evolved gradually over the years from relatively crude urinary extracts to more highly purified urinary extracts to the recombinant preparations .
Induction of Ovulation: The widest potential usefulness of gonadotropins is in the induction of ovulation in women who are infertile because of insufficient gonadotropins .
Research on Drug-specific Activation: Different hMG drugs induce specific intracellular signaling pathways consistent with their molecular composition . This impacts downstream progesterone and estradiol production .
6,6-dimethylheptanal
Fragrance Applications: 6,6-dimethylheptanal, also known as methoxy melonal, is used in many fragrance applications . It is a very important ingredient to add a fresh floral odor type to products .
Manufacturing Process Improvement: There has been research into improving the manufacturing process of 6,6-dimethylheptanal . The objective of the invention was to provide an improved process for the manufacture of 6-methoxy-2,6-dimethylheptanal, especially with the aim of achieving a higher yield .
作用機序
Target of Action
Human Menopausal Gonadotrophin (hMG), also known as 6,6-dimethylheptanal, is a purified combination of human luteinizing hormone (LH) and follicle-stimulating hormone (FSH) used to treat female infertility . The primary targets of hMG are the LH/hCG/FSH receptors of the granulosa and theca cells of the ovary .
Mode of Action
hMG binds to the follicle-stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH) . It also binds the LH receptor, thereby stimulating proper hormone release . The drug is composed of LH with 2 subunits, alpha = 92 residues, beta = 121 residues and FSH with 2 subunits, alpha = 92 residues, beta=111 residues .
Biochemical Pathways
hMG stimulates late follicular maturation and resumption of oocyte meiosis, and initiates rupture of the pre-ovulatory ovarian follicle . The drug induces similar FSHR-LHCGR heteromeric formations and intracellular Ca 2+ increase . Moreover, it revealed a higher potency than Menopur ® in recruiting β-arrestin 2 .
Pharmacokinetics
The pharmacokinetics of hMG can vary from woman to woman and from cycle to cycle . The half-life of the drug is around 32 hours, so there is no need to inject every day, exactly at the same time . The AUC and half-life of hCG were 153.7 IU h/1 and 14.80 h for Humegon, and 134.1 IU h/1 and 12.11 h for Pergonal .
Result of Action
The administration of hMG results in the induction of ovulation in women who are infertile because of insufficient gonadotropins . While ovulation was occasionally seen during the administration of hMG before human chorionic gonadotropin was given, it usually took place about 18 hours after the administration of the latter hormone .
将来の方向性
特性
IUPAC Name |
6,6-dimethylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Human Menopausal Gonadotrophin | |
CAS RN |
9002-68-0, 61489-71-2 | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadotropin, menopausal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。